2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Description
2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted at the 6-position with a furan-3-yl group.
Properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10(13)6-15-2-3-16-11(15)5-9(14-16)8-1-4-17-7-8/h1-5,7H,6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIZAZJLXEECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.
Mode of Action
It is suggested that the biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group.
Biological Activity
The compound 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a heterocyclic organic compound known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.24 g/mol. Its structure features a fused imidazo[1,2-b]pyrazole ring and a furan moiety, which contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit a range of biological activities:
Anticancer Activity
Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit cancer cell proliferation. For instance, analogs of this compound demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The presence of the furan ring enhances the compound's interaction with microbial targets. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.
Anti-inflammatory Effects
Research has indicated that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been shown to act as kinase inhibitors, which play crucial roles in cell signaling pathways associated with cancer.
- Interaction with DNA : The ability to intercalate into DNA or bind to specific DNA sequences may contribute to its anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For example:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyrazole showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Testing : Research conducted at a pharmaceutical lab indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Key Findings:
Heteroatom Influence :
- The furan-3-yl group (oxygen) in the target compound likely reduces electron density compared to the thiophen-3-yl analog (sulfur), altering reactivity in cross-coupling reactions or target binding .
- Thiophene’s sulfur may enhance π-stacking interactions in biological systems, whereas furan’s oxygen could improve solubility .
Lipophilicity and Bioavailability :
- The tert-butyl analog’s higher lipophilicity (predicted density 1.13 g/cm³) suggests better membrane permeability than the polar furan/thiophene derivatives .
Synthetic Utility :
- The 4-chlorophenyl-substituted derivative is a common intermediate for further functionalization, highlighting the versatility of the imidazo[1,2-b]pyrazole scaffold .
Commercial Availability: The thiophene analog was previously available at 95% purity but is now discontinued, underscoring challenges in sourcing specialized heterocycles .
Research Implications
- Biological Activity : Substitutions at the 6-position significantly modulate bioactivity. For example, thiophene’s sulfur might enhance interactions with cysteine residues in enzymes, while furan’s oxygen could favor hydrogen bonding .
- Structural Studies : Crystallographic data (e.g., via SHELX programs ) for these compounds are lacking but would clarify conformational preferences and intermolecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
